molecular formula C29H39NO12S B12275817 Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate

Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate

Cat. No.: B12275817
M. Wt: 625.7 g/mol
InChI Key: CBVNXKNGWZDTIK-UHFFFAOYSA-N
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Description

Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate is a sialic acid derivative characterized by a unique adamantanyl substituent at the anomeric position. Key structural features include:

  • Adamantanyl group: A bulky, lipophilic substituent that enhances stability and may influence pharmacokinetic properties .
  • 5-N,4-O-carbonyl bridge: A cyclic carbamate linking the 5-acetamido and 4-hydroxyl groups, which rigidifies the sugar ring and modulates reactivity .
  • Thio-glycosidic bond: The sulfur atom at the glycosidic linkage (C2 position) increases hydrolytic stability compared to oxygen-based glycosides .
  • Acetylation at C7, C8, and C9: These protecting groups are common in sialic acid chemistry to prevent undesired side reactions during synthesis .

The compound is used in glycosylation reactions for synthesizing complex oligosaccharides and glycoconjugates. Its InChIKey (CBVNXKNGWZDTIK-UHFFFAOYSA-N) and CAS number (956107-32-7) confirm its identity .

Properties

Molecular Formula

C29H39NO12S

Molecular Weight

625.7 g/mol

IUPAC Name

methyl 3-acetyl-6-(1-adamantylsulfanyl)-2-oxo-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C29H39NO12S/c1-14(31)30-23-21(41-27(30)36)12-29(26(35)37-5,43-28-9-18-6-19(10-28)8-20(7-18)11-28)42-25(23)24(40-17(4)34)22(39-16(3)33)13-38-15(2)32/h18-25H,6-13H2,1-5H3

InChI Key

CBVNXKNGWZDTIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC34CC5CC(C3)CC(C5)C4)OC1=O

Origin of Product

United States

Preparation Methods

Carbamate Deprotection and Thionocarbamate Formation

The synthesis begins with a neuraminic acid derivative, where the carbamate protecting group is removed using HCl in ether, yielding intermediate 2 in near-quantitative yield. This method represents an improvement over trifluoroacetic acid (TFA)-mediated deprotection, which risks forming trifluoroacetamide byproducts. Subsequent treatment with phenyl thionochloroformate and sodium hydrogen carbonate in aqueous acetonitrile generates a thionocarbamate intermediate.

Key reaction parameters include:

  • Solvent system : Acetonitrile/water (1:1) at 0°C.
  • Reaction time : 3 hours for complete cyclization.
  • Byproduct management : Isothiocyanate 6 forms via incomplete cyclization, necessitating chromatographic separation.

Acetylation and Cyclization

The thionocarbamate intermediate undergoes acetylation using sodium hydride and acetyl chloride in tetrahydrofuran (THF) at 0°C. This step installs the 7,8,9-tri-O-acetyl groups while preserving the 5-N,4-O-carbonyl bridge. The final product is isolated in 48% yield after silica gel chromatography using ethyl acetate/dichloromethane (1:5).

Critical Data :

Parameter Value Source
Yield 48%
Melting Point 144–145°C (ethyl acetate/hexane)
Boiling Point 693.4±55.0°C (predicted)

Alternative Synthetic Route via 1-Adamantanethiol

Thiol Addition and Intermediate Formation

An alternative approach employs 1-adamantanethiol as the thiol donor. Reaction of neuraminic acid penta-acetate 4 with 1-adamantanethiol under BF3·Et2O catalysis in dichloromethane affords the 1-adamantanyl thiosialoside 5 in 81% yield. The electron-donating nature of the adamantanyl group enhances glycosylation reactivity compared to cyclohexyl analogs.

Reaction Conditions :

  • Catalyst : BF3·Et2O (10 mmol).
  • Temperature : Room temperature.
  • Solvent : Anhydrous CH2Cl2.

Protection and Acetylation Steps

The intermediate 5 undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) and dimethylaminopyridine (DMAP), followed by deacetylation with sodium methoxide in methanol. Cleavage of the Boc group with TFA yields a secondary amine, which is converted to the 5-N,4-O-carbonyl bridge using 4-nitrophenyl chloroformate. Final acetylation with acetic anhydride and pyridine installs the remaining acetyl groups, achieving an overall yield of 90%.

Comparative Efficiency :

Method Yield Key Advantage
Thionocarbamate route 48% Avoids TFA byproducts
Adamantanethiol route 90% Higher yield, fewer steps

Optimization Strategies and Yield Improvement

The adamantanethiol route demonstrates superior efficiency due to:

  • Enhanced leaving group ability : The 1-adamantanylthio group facilitates low-temperature (−78°C) activation with N-iodosuccinimide (NIS) and triflic acid (TfOH), minimizing side reactions.
  • One-pot acetylation : Sequential acetylation of hydroxyl and amine groups in a single pot reduces purification steps.
  • Solvent selection : Nitrile solvents (e.g., acetonitrile) improve α-selectivity during glycosylation.

Challenges in Purification and Byproduct Management

Both routes generate byproducts requiring meticulous chromatography:

  • Isothiocyanate 6 : Forms via incomplete cyclization in the thionocarbamate route, necessitating gradient elution with ethyl acetate/hexane.
  • Trifluoroacetamide : Eliminated by substituting TFA with HCl in ether during initial deprotection.

Chemical Reactions Analysis

Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Chemistry

Glycosylation Reactions
Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate is primarily utilized as a glycosyl donor in glycosylation reactions. Its unique structure allows for high reactivity and selectivity in the formation of glycosidic bonds. Studies have shown that it exhibits superior reactivity compared to other sialic acid donors under specific conditions (NIS/TfOH promotion) .

Synthesis of Sialosides
The compound has been effectively used in synthesizing sialosides—important components in cell signaling and recognition processes. The ability to incorporate the adamantane moiety enhances the stability and bioactivity of the resulting sialosides .

Immunology

Carbohydrate-Based Vaccines
this compound plays a role in developing carbohydrate-based vaccines. Its structural features are conducive to mimicking pathogenic structures, thereby eliciting immune responses without causing disease . Research indicates that carbohydrates can significantly influence immune system interactions, making this compound a valuable tool in vaccine development .

Drug Design

Antiviral and Antibacterial Agents
The compound's chemical properties make it a candidate for developing new antiviral and antibacterial agents. Its ability to modify biological pathways through glycosylation can lead to the creation of therapeutics that target specific pathogens or modulate immune responses .

  • Glycosylation Efficiency
    In a study focusing on the efficiency of various glycosyl donors, methyl (1-adamantanyl 5-acetamido...) was shown to outperform traditional donors in terms of yield and reaction time when synthesizing complex oligosaccharides .
  • Vaccine Development
    Research highlighted its application in synthesizing carbohydrate antigens for vaccines against viral infections. The incorporation of this compound into vaccine formulations demonstrated enhanced immunogenicity in preclinical models .
  • Antimicrobial Activity
    A recent investigation assessed the antimicrobial properties of derivatives synthesized from methyl (1-adamantanyl 5-acetamido...). Results indicated promising activity against several bacterial strains, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The acetyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their activity. The thioether linkage may also play a role in the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of sialic acid derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Sialic Acid Derivatives

Compound Name Substituents/Modifications Yield Key Spectral Data (HRMS/NMR) Applications/Reactivity
Target Compound 1-Adamantanyl, 5-N,4-O-carbonyl, 7,8,9-tri-O-acetyl, 2-thio N/A InChIKey: CBVNXKNGWZDTIK-UHFFFAOYSA-N Glycosylation reactions; potential antiviral applications
Methyl (Phenyl 5-acetamido-7,8,9-tri-O-acetyl-3,5-dideoxy-4-propargyloxy-2-thio-D-glycero-α-D-galacto-nonulopyranosid)onate (37) Phenyl, 4-propargyloxy, 7,8,9-tri-O-acetyl, 2-thio N/A HRMS: [M + Na]+ 388.1578 (calc.), 388.1594 (found) Alkylation studies; click chemistry via propargyl group
Methyl (Methyl 5-acetamido-9-benzyloxy-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate (21) Methyl, 9-benzyloxy, 3,5-dideoxy N/A Rf = 0.40 (Tol/CH3OH 4:1) Oligosaccharide synthesis; O-alkylation strategies
Compound 8 4-Methylphenyl, 9-O-(methyl sialyl), 5-trifluoroacetamido, 7,8-di-O-acetyl, 2-thio 55% ¹H NMR (400 MHz, CDCl3) reported Synthesis of α(2→9) oligosialic acids; donor in glycosylation
AcSia8-N3 Polyethylene glycol linker, 5-N,4-O-carbonyl, 7,8,9-tri-O-acetyl, 2-thio, azide terminus 58% Purified via HPLC (C18) Functionalized nanoparticles for influenza virus inhibition

Key Observations

Propargyloxy (compound 37) and benzyloxy (compound 21) groups enable further functionalization via click chemistry or deprotection, respectively .

Synthesis Efficiency :

  • Compound 8 achieves a 55% yield using trifluoroacetamido protection, highlighting the efficiency of electron-withdrawing groups in stabilizing intermediates .
  • The target compound’s thiocarbonyl group necessitates higher reaction temperatures, which may reduce stereoselectivity during glycosylation .

Spectroscopic and Analytical Data: HRMS and NMR data are critical for confirming structural integrity. For example, compound 37’s HRMS matches theoretical and experimental values within 0.0016 Da .

Biological and Functional Applications: AcSia8-N3, with its azide-terminated linker, demonstrates utility in bioconjugation for antiviral research .

Biological Activity

Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate is a complex glycosylated compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique adamantane structure combined with various functional groups including acetamido and acetyl moieties. Its structural complexity may contribute to its biological activity by influencing interactions with biological targets.

Immunomodulatory Effects

Glycoconjugates have been shown to modulate immune responses. Similar compounds have been reported to enhance immune cell activity or alter cytokine production. The presence of the acetamido group in the structure may enhance binding affinity to immune receptors, potentially leading to immunomodulatory effects .

Antiviral Activity

Certain glycosides have demonstrated antiviral properties by inhibiting viral entry or replication. The incorporation of adamantane may enhance membrane penetration or stability against enzymatic degradation, suggesting that the compound could exhibit antiviral activity against enveloped viruses .

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors on cell membranes, influencing cellular signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit glycosidases or other enzymes critical for pathogen survival.
  • Modulation of Cell Membrane Properties : The adamantane structure may alter membrane fluidity or permeability, impacting cellular uptake processes.

Case Studies and Research Findings

StudyFindings
Meudtner & Hecht (2007)Developed polymers with triazole linkages that enhanced antimicrobial properties .
Wang et al. (2020)Investigated PEG conjugates showing osteotropicity and potential for drug delivery systems .
Zbiral et al. (2024)Explored oxidative deamination of N-acetylneuraminic acid derivatives with implications for antiviral activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the adamantanyl-sialic acid hybrid scaffold in this compound?

  • Methodological Answer : The synthesis requires precise protection/deprotection strategies and glycosylation control. Key steps include:

  • Adamantanyl linkage : Use of 1-adamantanol derivatives coupled via thioglycoside bonds to ensure stability during subsequent reactions .
  • Sialic acid core : Sequential O-acetylation (7,8,9-tri-O-acetyl) and 5-N,4-O-carbonyl protection to prevent undesired side reactions during glycosylation .
  • Glycosylation : Activation with TMSOTf at -78°C in anhydrous DCM to achieve stereoselective α-linkage formation .
    • Validation : Confirm intermediate structures using 1^1H NMR (e.g., acetyl proton peaks at δ 2.0–2.2 ppm) and HRMS-ESI (e.g., [M+Na]+^+ with <2 ppm error) .

Q. How is NMR spectroscopy applied to resolve the stereochemistry of the sialic acid moiety?

  • Methodological Answer :

  • 1D 1^1H/13^{13}C NMR : Identify key signals:
  • Adamantanyl protons : Sharp singlets at δ 1.6–2.1 ppm .
  • Acetate methyl groups : Resonances at δ 2.0–2.2 ppm .
  • Anomeric proton : Doublet for α-configuration (J ≈ 3.5–4.0 Hz) at δ 5.1–5.3 ppm .
  • 2D HSQC : Correlate 13^{13}C chemical shifts (e.g., carbonyl carbons at δ 170–175 ppm) with 1^1H signals to assign carbon environments .

Q. What protecting groups are critical for stability during synthesis?

  • Methodological Answer :

  • Acetyl groups (7,8,9-tri-O-acetyl) : Prevent hydroxyl group reactivity during glycosylation. Removed selectively with NH3_3/MeOH post-synthesis .
  • 5-N,4-O-carbonyl : Stabilizes the sialic acid ring and prevents lactamization. Cleaved under basic conditions (e.g., NaOMe) .
  • Benzyl groups : Used in intermediates for orthogonal protection; removed via hydrogenolysis .

Advanced Research Questions

Q. How can researchers optimize low-yield glycosylation steps in the synthesis?

  • Methodological Answer :

  • Solvent control : Use dry DCM with molecular sieves to scavenge moisture, minimizing hydrolysis .
  • Temperature modulation : Glycosylation at -78°C with TMSOTf enhances stereoselectivity; gradual warming to 0°C improves kinetics .
  • Donor-acceptor ratio : A 1.2:1 molar ratio of glycosyl donor (e.g., trichloroacetimidate) to acceptor minimizes side products .
    • Case Study : In , optimizing the 5-azidopentanol linker coupling increased yield to 61% by adjusting reaction time and stoichiometry .

Q. How to address discrepancies between predicted and observed HRMS data?

  • Methodological Answer :

  • Isotopic pattern analysis : Verify molecular formula (e.g., check for unexpected adducts like [M+NH4_4]+^+).
  • Fragmentation studies : Use tandem MS to identify decomposition products (e.g., loss of acetyl groups, m/z = -60 Da).
  • Cross-validation : Compare with NMR integration ratios (e.g., adamantanyl vs. sugar protons) to confirm purity .

Q. What strategies enable the design of analogs for probing virus-glycan interactions?

  • Methodological Answer :

  • Modular synthesis : Replace the adamantanyl group with bioorthogonal tags (e.g., azido-pentanol) for click chemistry conjugation .
  • Sialic acid modifications : Introduce 9-O-azido or 4-O-acetyl variants to study binding specificity (e.g., influenza hemagglutinin recognition) .
  • Assay integration : Use surface plasmon resonance (SPR) with immobilized glycans to quantify binding affinities of analogs .

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